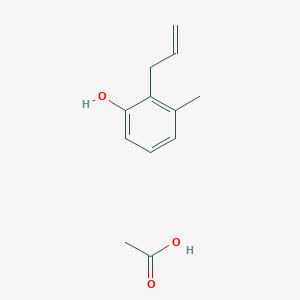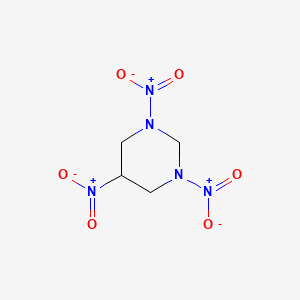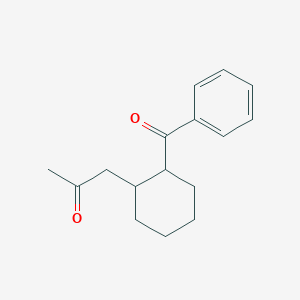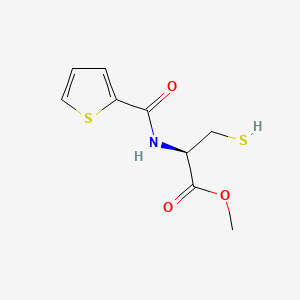
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C9H11NO3S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group The compound features a thienylcarbonyl group attached to the nitrogen atom of the cysteine, and a methyl ester group attached to the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(2-thienylcarbonyl) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Amides, other ester derivatives
科学的研究の応用
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential role in modulating biological pathways involving cysteine residues.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with biological molecules through its thiol and ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The ester group can undergo hydrolysis to release the active cysteine derivative, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- L-Cysteine, N-(2-furylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-pyridylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-phenylcarbonyl)-, methyl ester
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies involving sulfur biochemistry.
特性
CAS番号 |
60654-21-9 |
|---|---|
分子式 |
C9H11NO3S2 |
分子量 |
245.3 g/mol |
IUPAC名 |
methyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H11NO3S2/c1-13-9(12)6(5-14)10-8(11)7-3-2-4-15-7/h2-4,6,14H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
WLIPIVYUXABDSI-LURJTMIESA-N |
異性体SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
正規SMILES |
COC(=O)C(CS)NC(=O)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



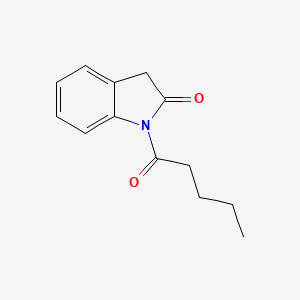
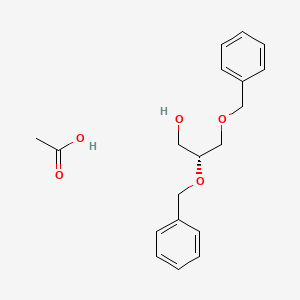
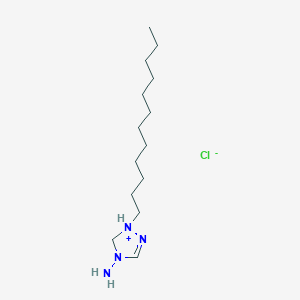
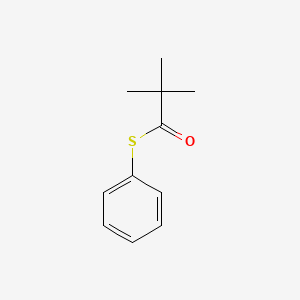
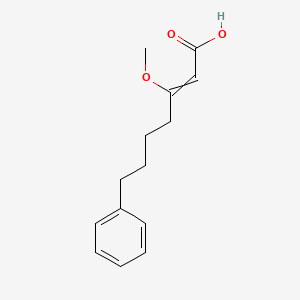
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
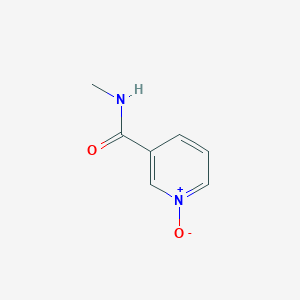
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
